molecular formula C10H11N B076856 4-Isopropylbenzonitrile CAS No. 13816-33-6

4-Isopropylbenzonitrile

Cat. No.: B076856
CAS No.: 13816-33-6
M. Wt: 145.2 g/mol
InChI Key: YFDJCWXBKWRDPW-UHFFFAOYSA-N
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Description

4-Isopropylbenzonitrile is a valuable aromatic nitrile derivative serving as a versatile and high-value building block in advanced organic synthesis. Its core research value lies in its molecular structure, which incorporates both a strongly electron-withdrawing nitrile group and an electron-donating isopropyl group on the benzene ring. This electronic configuration makes it an ideal precursor for the synthesis of substituted benzoic acid derivatives via hydrolysis, and for the construction of more complex heterocyclic systems, such as benzamides and benzothiazoles, through reactions targeting the cyano group. In materials science, this compound is investigated as a precursor for liquid crystals and organic semiconductors, where its tailored steric and electronic properties can influence mesomorphic behavior and charge transport characteristics. Furthermore, its structure is a key intermediate in pharmaceutical research for the development of active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals, where the isopropylbenzonitrile moiety can contribute to enhanced lipophilicity and target binding. The compound acts primarily as a rigid, planar scaffold that can be functionalized with precision, enabling researchers to explore structure-activity relationships (SAR) and develop novel molecules with specific physical, chemical, or biological properties. Supplied as a high-purity reagent, it is essential for method development, catalysis studies, and the discovery of new functional materials.

Properties

IUPAC Name

4-propan-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDJCWXBKWRDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047440
Record name 4-Isopropylbenzonitrile
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13816-33-6
Record name 4-(1-Methylethyl)benzonitrile
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Record name 4-Isopropylbenzonitrile
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Record name Benzonitrile, 4-(1-methylethyl)-
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Record name 4-Isopropylbenzonitrile
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Record name 4-isopropylbenzonitrile
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Record name 4-ISOPROPYLBENZONITRILE
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Preparation Methods

Directed meta-Alkylation via Temporary Directing Groups

Temporary directing groups, such as sulfonic acid or boronic acid, can override the nitrile’s meta-directing effects, enabling para-substitution. For example, sulfonation of benzonitrile followed by isopropyl alkylation and subsequent desulfonation yields this compound. This method, while effective, requires multi-step purification and suffers from moderate yields (45–60%).

Lewis Acid-Mediated Alkylation

Using AlCl₃ or FeCl₃ as catalysts, benzonitrile undergoes alkylation with isopropyl chloride under high-temperature conditions (120–150°C). The reaction predominantly yields the para-isomer due to steric hindrance at the ortho position. Reported yields range from 30% to 50%, with byproducts including di- and tri-alkylated derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling has emerged as a highly selective method for constructing this compound. These reactions leverage aryl halides or pseudohalides as substrates, offering precise control over substitution patterns.

Suzuki-Miyaura Coupling

4-Bromobenzonitrile reacts with isopropylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) to form the target compound. Optimal conditions (80°C, DMF/H₂O solvent) achieve yields of 70–85%. The table below summarizes key parameters:

Parameter Condition
CatalystPd(PPh₃)₄ (5 mol%)
SolventDMF/H₂O (3:1)
Temperature80°C
Reaction Time12 hours
Yield78%

Kumada Coupling

4-Bromobenzonitrile couples with isopropylmagnesium bromide using Ni(acac)₂ as a catalyst. This method proceeds at room temperature in THF, yielding 65–75% of the product. Side reactions, such as homocoupling of Grignard reagents, are minimized by slow reagent addition.

Cyanation of 4-Isopropylbenzene Derivatives

Introducing the nitrile group after establishing the isopropyl substituent avoids challenges associated with directing effects.

Sandmeyer Reaction

4-Isopropylaniline undergoes diazotization with NaNO₂/HCl, followed by treatment with CuCN to yield this compound. This method requires strict temperature control (0–5°C) to prevent decomposition, with yields of 55–65%.

Rosenmund-von Braun Reaction

4-Bromo-isopropylbenzene reacts with CuCN in dimethylformamide (DMF) at 150°C. The reaction proceeds via nucleophilic aromatic substitution, affording the nitrile in 60–70% yield. Electron-donating isopropyl groups enhance reactivity compared to unsubstituted aryl bromides.

Multi-Step Synthesis via Protective Group Strategies

Complex synthetic routes involving protective groups are employed to achieve high regioselectivity. A representative pathway involves:

  • Benzylation : 4-Cyanophenol reacts with benzyl chloride under basic conditions to form 4-benzyloxybenzonitrile.

  • Alkylation : The protected intermediate undergoes Friedel-Crafts alkylation with isopropyl chloride.

  • Deprotection : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, yielding this compound.

This method achieves >80% purity but requires meticulous purification after each step.

Oxidative Conversion of Aldehydes

4-Isopropylbenzaldehyde is converted to the corresponding nitrile via a two-step process:

  • Oxime Formation : Reaction with hydroxylamine hydrochloride forms 4-isopropylbenzaldehyde oxime.

  • Dehydration : Heating with acetic anhydride eliminates water, yielding this compound. Overall yields of 50–60% are reported, with scalability limited by oxime stability.

Comparative Analysis of Methods

The table below evaluates key synthesis routes based on yield, scalability, and practicality:

Method Yield Scalability Complexity
Suzuki-Miyaura Coupling70–85%HighModerate
Sandmeyer Reaction55–65%ModerateLow
Friedel-Crafts Alkylation30–50%LowHigh
Multi-Step Synthesis60–70%LowVery High

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-isopropylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-isopropylbenzylamine when treated with reducing agents like lithium aluminum hydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for the formation of amines.

Major Products Formed:

    Oxidation: 4-Isopropylbenzoic acid.

    Reduction: 4-Isopropylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Isopropylbenzonitrile serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and other reactions that modify its structure for desired functionalities.

Pharmaceutical Development

Research indicates that this compound is involved in the development of novel therapeutic agents. For instance, it has been used as a precursor in synthesizing compounds aimed at targeting specific biological pathways, such as those involved in malaria treatment. The compound has shown potential as a non-toxic alternative for drug delivery systems due to its favorable biocompatibility profile .

Material Science

In material science, this compound is explored for its use in creating photoluminescent materials and as a ligand in metal-organic frameworks (MOFs). Its structural characteristics allow it to coordinate with metal ions, facilitating the development of advanced materials with applications in catalysis and sensing technologies .

Case Study 1: Drug Development

A study highlighted the use of this compound in synthesizing hybrid molecules that exhibit anti-plasmodial activity against Plasmodium species. The compounds derived from this nitrile showed significant potency, with IC50 values below 10 μM against resistant strains, indicating their potential as lead compounds for further optimization .

Case Study 2: Photoluminescent Materials

Research on copper cluster compounds reported the incorporation of this compound into the synthesis of new materials with photoluminescent properties. These materials demonstrated enhanced performance in sensing applications due to their unique electronic properties attributed to the presence of the nitrile group .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for pharmaceuticals and agrochemicalsFacilitates nucleophilic substitutions
Pharmaceutical DevelopmentPrecursor for anti-plasmodial compoundsIC50 < 10 μM against resistant Plasmodium strains
Material ScienceUsed in photoluminescent materials and MOFsEnhanced sensing capabilities

Mechanism of Action

The mechanism of action of 4-Isopropylbenzonitrile depends on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Steric Effects : The isopropyl group in this compound provides moderate steric hindrance, reducing reactivity in nucleophilic substitutions compared to smaller substituents like -CH₃ or -OCH₃. However, it is less bulky than -C(CH₃)₃ (tert-butyl), enhancing solubility in organic solvents .
  • Electronic Effects : The electron-donating isopropyl group slightly activates the aromatic ring toward electrophilic substitution, though less effectively than methoxy or ethoxy groups. This property makes it less reactive in coupling reactions compared to 4-Methoxybenzonitrile .
  • Thermal Stability : With a boiling point of 237.48°C, this compound exhibits higher volatility than 4-tert-Butylbenzonitrile (265–267°C) due to reduced molecular symmetry and weaker intermolecular forces .

Research Findings

  • This inertness underscores its utility in controlled drug delivery systems .
  • Synthetic Efficiency : The 97% yield achieved for this compound surpasses yields of meta-substituted analogs (e.g., 3-tert-Butylbenzonitrile, 75%), reflecting optimized para-substitution pathways .

Biological Activity

4-Isopropylbenzonitrile (C10H11N) is an aromatic nitrile compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a benzene ring substituted with an isopropyl group and a nitrile group. Its structure can be represented as follows:

C6H4(CH CH3)2)CN\text{C}_6\text{H}_4(\text{C}\text{H}\text{ CH}_3)_2)\text{C}\equiv \text{N}

This configuration contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antifungal, antibacterial, and anticancer properties. The following sections summarize key findings from recent studies.

Antifungal Activity

Research indicates that this compound exhibits antifungal properties. A study assessed its efficacy against several fungal strains, revealing that it disrupts the integrity of fungal cell walls by inhibiting key enzymes involved in cell wall synthesis. The compound's effectiveness was correlated with its lipophilicity, as measured by the logarithm of the octanol-water partition coefficient (logP). Optimal antifungal activity was observed within a specific logP range (3.3-3.5) .

Antibacterial Activity

In vitro studies have demonstrated that this compound possesses antibacterial activity against various Gram-positive and Gram-negative bacteria. It was particularly effective against strains such as Bacillus cereus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In a study focusing on malignant cell lines, this compound exhibited cytotoxic effects, leading to cell death through apoptosis. The selectivity index (SI), which measures the compound's toxicity to cancer cells relative to normal cells, indicated a promising therapeutic window .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Wall Disruption : In antifungal activity, it is suggested that the compound interacts with enzymes responsible for synthesizing components of the fungal cell wall.
  • Membrane Integrity : For antibacterial effects, disruption of bacterial membranes leads to leakage of cellular contents.
  • Apoptotic Pathways : In cancer cells, this compound triggers apoptotic pathways by activating caspases and inducing oxidative stress.

Case Studies

  • Antifungal Study : A controlled experiment tested various concentrations of this compound against Candida albicans. Results showed significant inhibition at concentrations above 50 µg/mL, supporting its potential as an antifungal agent .
  • Antibacterial Efficacy : Another study evaluated the minimum inhibitory concentration (MIC) of the compound against Staphylococcus aureus, finding an MIC of 32 µg/mL, indicating strong antibacterial activity .
  • Cancer Cell Line Testing : Research involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM .

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineObserved EffectConcentration/IC50
AntifungalCandida albicansSignificant inhibition>50 µg/mL
AntibacterialStaphylococcus aureusStrong antibacterial effectMIC: 32 µg/mL
AnticancerHuman breast cancer cellsCytotoxicityIC50: ~15 µM

Q & A

Q. What are the standard laboratory protocols for synthesizing 4-isopropylbenzonitrile, and what safety precautions are critical during synthesis?

Synthesis typically involves introducing an isopropyl group to benzonitrile derivatives via Friedel-Crafts alkylation or nucleophilic substitution. For example, reacting 4-bromobenzonitrile with isopropyl magnesium bromide under inert conditions. Safety measures include using fume hoods, wearing nitrile gloves, and ensuring eye protection due to the compound’s irritant properties. Refer to SDS guidelines for handling cyanide-containing intermediates and avoiding inhalation .

Q. Which spectroscopic methods are recommended for characterizing this compound, and what key data should be reported?

Use 1H/13C NMR to confirm the isopropyl group (δ ~1.3 ppm for methyl protons, septet at δ ~2.9 ppm for the methine proton) and aromatic protons (δ 7.4–7.6 ppm). IR spectroscopy identifies the nitrile stretch (~2220 cm⁻¹). Cross-validate with mass spectrometry (expected molecular ion: m/z 159.1). Computational tools like PubChem or ChemSpider provide reference spectra for comparison .

Q. How should researchers handle discrepancies in reported melting points or solubility data for this compound?

Re-evaluate experimental conditions (e.g., purity of starting materials, solvent polarity, heating rates). Compare results with multiple literature sources and computational predictions (e.g., ACD/Labs Percepta). Contradictions may arise from polymorphic forms or impurities; recrystallization in different solvents (e.g., ethanol vs. hexane) can resolve such issues .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale reactions while minimizing byproducts?

Optimize catalyst systems (e.g., palladium catalysts for cross-coupling) and solvent polarity (e.g., DMF for improved solubility). Monitor reaction kinetics via TLC or GC-MS. A study on similar nitriles showed that maintaining anhydrous conditions and controlled temperature (60–80°C) reduces hydrolysis byproducts .

Q. How can computational modeling predict the reactivity of this compound in novel reactions (e.g., cycloadditions or C–H activation)?

Use density functional theory (DFT) to calculate frontier molecular orbitals (FMO) and predict sites for electrophilic/nucleophilic attack. Tools like Gaussian or ACD/Labs model transition states and activation energies. For example, the nitrile group’s electron-withdrawing nature directs meta-substitution in electrophilic reactions .

Q. What methodologies validate the biological activity of this compound derivatives in preclinical studies?

Design dose-response assays (e.g., enzyme inhibition or cytotoxicity tests) with controls for solvent interference (DMSO <1% v/v). Cross-reference toxicity data from SDS (e.g., acute toxicity thresholds) and adhere to ICH guidelines for preclinical safety assessments. Note that the compound is labeled “for research use only,” necessitating rigorous purity validation (>98%) before biological testing .

Q. How do steric effects from the isopropyl group influence the compound’s intermolecular interactions in crystal engineering?

Perform single-crystal X-ray diffraction to analyze packing motifs. The isopropyl group introduces steric hindrance, often leading to distorted lamellar structures. Compare with analogues (e.g., 4-methylbenzonitrile) to isolate steric contributions. Computational tools like Mercury visualize van der Waals interactions and hydrogen-bonding networks .

Methodological Notes

  • Data Presentation : Tabulate spectroscopic data (e.g., NMR shifts, IR peaks) alongside computational predictions to highlight consistency (Table 1).
  • Contradiction Analysis : Use hypothesis-driven approaches to test variables (e.g., solvent, catalyst) when replicating prior studies .
  • Ethical Compliance : Document safety protocols (PPE, waste disposal) as per SDS guidelines to meet institutional review standards .

Table 1 : Example Characterization Data for this compound

TechniqueKey DataReference
1H NMR (CDCl3)δ 1.30 (d, 6H), 2.95 (septet, 1H)
IR (ATR)2220 cm⁻¹ (C≡N stretch)
MS (EI)m/z 159.1 [M⁺·]

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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